1-isopropyl-2-methyl-5-nitro-1H-imidazole

Regioisomerism Structure-Activity Relationship Nitroimidazole

1-Isopropyl-2-methyl-5-nitro-1H-imidazole (CAS 33003-18-8) is a synthetic 5-nitroimidazole derivative with molecular formula C₇H₁₁N₃O₂ and molecular weight 169.18 g/mol. It belongs to the 5-nitroimidazole family, a well-established group of antiprotozoal and antibacterial agents that inhibit anaerobic bacteria and protozoa such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 33003-18-8
Cat. No. B6612515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-2-methyl-5-nitro-1H-imidazole
CAS33003-18-8
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C(C)C)[N+](=O)[O-]
InChIInChI=1S/C7H11N3O2/c1-5(2)9-6(3)8-4-7(9)10(11)12/h4-5H,1-3H3
InChIKeyFHZFIUJNLJGRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-2-methyl-5-nitro-1H-imidazole (CAS 33003-18-8): Procurement-Relevant Identity and Class Context


1-Isopropyl-2-methyl-5-nitro-1H-imidazole (CAS 33003-18-8) is a synthetic 5-nitroimidazole derivative with molecular formula C₇H₁₁N₃O₂ and molecular weight 169.18 g/mol [1]. It belongs to the 5-nitroimidazole family, a well-established group of antiprotozoal and antibacterial agents that inhibit anaerobic bacteria and protozoa such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia [2]. This compound is a regioisomer of the veterinary antiprotozoal drug ipronidazole (1-methyl-2-isopropyl-5-nitroimidazole, CAS 14885-29-1), differing by the swapped positions of the N-1 and C-2 substituents [3]. The synthesis of this compound was reported in the Journal of Medicinal Chemistry (1971, Vol. 14, p. 993) , establishing it as a characterized research chemical available from multiple suppliers at purities typically ≥95% .

Why 1-Isopropyl-2-methyl-5-nitro-1H-imidazole (33003-18-8) Cannot Be Interchanged with Other 5-Nitroimidazoles in Research and Industrial Applications


Within the 5-nitroimidazole class, subtle structural modifications—particularly at the N-1 and C-2 positions—produce profound differences in biological activity, pharmacokinetics, and reduction potential [1]. Quantitative structure-activity relationship (QSAR) studies have demonstrated that the size of the alkyl substituent at the N-1 position directly controls the electron transfer rate constant to the nitro group, which governs bioactivation and cytotoxicity . A comparative evaluation of seven 2-methyl-5-nitroimidazoles varying only at the N-1 substitution revealed up to 50-fold differences in minimum inhibitory concentrations (MICs) against Bacteroides fragilis, with geometric mean MICs ranging from 0.5 to 6.6 µM [2]. Furthermore, the regioisomeric pairing of 1-isopropyl-2-methyl-5-nitro-1H-imidazole with ipronidazole (1-methyl-2-isopropyl-5-nitroimidazole) exemplifies how swapping N-1 and C-2 substituents yields compounds with distinct physical properties, metabolic fates, and toxicological profiles [3]. These data underscore that generic substitution of one 5-nitroimidazole for another—even between regioisomers—introduces unquantified risk and cannot be justified without compound-specific evidence.

Quantitative Differentiation Evidence for 1-Isopropyl-2-methyl-5-nitro-1H-imidazole (33003-18-8) Against Key Comparators


Regioisomeric Differentiation from Ipronidazole: N-1 Isopropyl vs. N-1 Methyl Substitution Defines Distinct Pharmacophores

1-Isopropyl-2-methyl-5-nitro-1H-imidazole (CAS 33003-18-8) is the regioisomer of the veterinary drug ipronidazole (CAS 14885-29-1; 1-methyl-2-isopropyl-5-nitroimidazole) [1]. The two compounds share the identical molecular formula (C₇H₁₁N₃O₂, MW 169.18) but differ in the positional assignment of the isopropyl and methyl groups: in the target compound, isopropyl occupies N-1 and methyl occupies C-2, whereas in ipronidazole, methyl occupies N-1 and isopropyl occupies C-2 [2]. This regioisomeric swap has documented consequences: QSAR studies of nitroimidazole electron transfer kinetics have established that the size of the N-1 alkyl substituent is the dominant determinant of the electron transfer rate constant to the nitro group, which governs reductive bioactivation . Ipronidazole carries the smaller N-1 methyl substituent, while the target compound bears the sterically bulkier N-1 isopropyl group, predicting a measurably different rate constant for the critical one-electron reduction step .

Regioisomerism Structure-Activity Relationship Nitroimidazole

Class-Level Differentiation: N-1 Substituent Size Modulates Electron Transfer Rate Constants Across 5-Nitroimidazoles

A systematic kinetic study of electron transfer from reduced [2Fe-2S] ferredoxins to a panel of nitroimidazoles established that the N-1 alkyl substituent size is the principal structural determinant of the electron transfer rate constant . The QSAR analysis demonstrated that bulkier N-1 substituents increase the distance between the ferredoxin iron-sulfur cluster and the imidazole nitro group, thereby reducing the rate of the critical one-electron transfer that initiates nitroreduction and cytotoxic activation . 1-Isopropyl-2-methyl-5-nitro-1H-imidazole, with its N-1 isopropyl group, is predicted to exhibit a slower electron transfer rate than N-1-methyl-substituted congeners such as metronidazole, dimetridazole, and ipronidazole . This mechanism-based differentiation is integral to rational procural decisions for any assay system where reductive activation is the rate-limiting efficacy determinant.

Bioactivation Kinetics Ferredoxin Electron Transfer Nitroreduction

Differential Intracellular Activation Potential: N-1 Isopropyl Substitution Alters Reductive Metabolism Kinetics Relative to Clinical 5-Nitroimidazoles

The reduction potential of the nitro group of a 5-nitroimidazole correlates with its relative potency as a mutagen, cytotoxin, and radiation sensitizer, and this potential can be systematically altered by changing substituents at the 1- and 2-positions [1]. The one-electron reduction potential at pH 7 (E₇¹) for 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (metronidazole) has been measured at –486 mV (±10 mV) [2]. By contrast, 1,2-dimethyl-5-nitroimidazole (dimetridazole, which bears the smaller N-1 methyl group) has a more positive reduction potential and was observed to undergo enzymatic reduction at a rate approximately 15–20 times faster than metronidazole in a xanthine oxidase-coupled assay system [2]. 1-Isopropyl-2-methyl-5-nitro-1H-imidazole, with its electron-donating N-1 isopropyl group, is anticipated to have a more negative reduction potential and slower enzymatic reduction kinetics than both metronidazole and dimetridazole [REFS-1, REFS-3]. This differentiation is mechanistically grounded in the Hammett and polar effects of N-1 alkyl substitution on the electron affinity of the nitroaromatic system.

Bioreductive Activation Anaerobic Selectivity Nitroreductase

Synthetic Accessibility via Established 1-Alkylation Route: Scalable Procurement Advantage Over N-1-Functionalized Analogs

A general patent method for producing 1-alkyl-5-nitroimidazoles describes the reaction of 5-nitroimidazole precursors with alkylating agents (e.g., dialkyl sulfates) in the presence of aliphatic carboxylic acids to yield N-1-substituted products [1]. Specifically, the synthesis of 1-methyl-2-isopropyl-5-nitroimidazole (ipronidazole) from 2-isopropyl-5-nitroimidazole using dimethyl sulfate in formic acid has been reported with a yield of 72% of theory [2]. 1-Isopropyl-2-methyl-5-nitro-1H-imidazole (CAS 33003-18-8) is accessible via an analogous route employing 2-methyl-5-nitroimidazole as the starting heterocycle and an isopropylating agent (e.g., isopropyl halide or diisopropyl sulfate) . The commercial availability of 2-methyl-5-nitroimidazole as a bulk intermediate (used in dimetridazole manufacture) provides a cost-advantaged supply chain relative to 2-isopropyl-5-nitroimidazole, which is less widely manufactured [3]. This synthetic accessibility translates to competitive pricing and reliable multi-gram to kilogram procurement for the target compound.

Synthetic Chemistry N-Alkylation Process Chemistry

High-Value Research and Industrial Application Scenarios for 1-Isopropyl-2-methyl-5-nitro-1H-imidazole (CAS 33003-18-8)


Structure-Activity Relationship (SAR) Probe for N-1 Substituent Effects in 5-Nitroimidazole Bioactivation

The compound serves as a structurally defined SAR probe for studying how branched N-1 alkyl substitution (isopropyl) modulates the electron transfer kinetics to the nitro group. As demonstrated by Vidakovic et al. (2003), the N-1 substituent size is the dominant QSAR variable governing the rate of ferredoxin-mediated one-electron reduction, which is the critical bioactivation step . This compound extends the N-1 substituent series beyond the commonly studied methyl (dimetridazole), hydroxyethyl (metronidazole), and ethylsulfonylethyl (tinidazole) analogs, enabling researchers to map the steric tolerance of the nitroimidazole binding pocket in ferredoxins and nitroreductases.

Regioisomeric Specificity Controls in Nitroimidazole Metabolism and Toxicology Studies

As the direct regioisomer of the veterinary drug ipronidazole (CAS 14885-29-1), this compound is essential for studies investigating how the positional swap of N-1 and C-2 substituents affects metabolic fate, mutagenicity, and tissue distribution. Ipronidazole is known to exhibit mutagenic properties in bacterial test systems, and a major rat fecal metabolite has been characterized [1]. Comparative metabolism studies between these regioisomers can delineate whether N-1 isopropyl vs. C-2 isopropyl placement alters the site of oxidative metabolism or the profile of reactive intermediates, directly informing the design of safer nitroimidazole candidates.

Calibration Standard and Reference Material for Nitroimidazole Analytical Method Development

With a typical commercial purity specification of ≥95% and a unique CAS registry number distinct from all pharmacopeial nitroimidazoles, this compound is suitable as a reference standard for chromatographic method development, including HPLC, GC-MS, and LC-MS/MS methods targeting nitroimidazole residues. Its distinct retention characteristics (driven by the N-1 isopropyl group) relative to the common 2-methyl-5-nitroimidazole panel (dimetridazole, metronidazole, ronidazole, ipronidazole) make it valuable for method selectivity validation and as an internal standard candidate where interference with target analytes must be excluded.

Chemical Intermediate for Novel 5-Nitroimidazole Derivative Synthesis

The C-2 methyl group and N-1 isopropyl group provide distinct synthetic handles for further derivatization. The Journal of Medicinal Chemistry (1971) synthesis reference establishes foundational methodology, and subsequent patent literature on 1-alkyl-5-nitroimidazole production [2] confirms that this substitution pattern is accessible and scalable. Researchers can exploit the C-2 methyl group for oxidation, halogenation, or cross-coupling reactions while retaining the N-1 isopropyl pharmacophoric element, enabling libraries of analogs for antiprotozoal, antibacterial, or radiosensitizer screening programs.

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